2-Fluoro-6-methylphenyl acetate

Lipophilicity Drug Design Physicochemical Properties

2-Fluoro-6-methylphenyl acetate (CAS 443-34-5) is a fluorinated aromatic ester, primarily utilized as a versatile intermediate in organic synthesis. Its molecular formula is C9H9FO2, with a molecular weight of 168.16 g/mol.

Molecular Formula C9H9FO2
Molecular Weight 168.16 g/mol
CAS No. 443-34-5
Cat. No. B12084703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-6-methylphenyl acetate
CAS443-34-5
Molecular FormulaC9H9FO2
Molecular Weight168.16 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)F)OC(=O)C
InChIInChI=1S/C9H9FO2/c1-6-4-3-5-8(10)9(6)12-7(2)11/h3-5H,1-2H3
InChIKeyHYOXGRGLODIWSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-6-methylphenyl acetate (CAS 443-34-5) as a Strategic Fluorinated Building Block for Pharmaceutical and Agrochemical Synthesis


2-Fluoro-6-methylphenyl acetate (CAS 443-34-5) is a fluorinated aromatic ester, primarily utilized as a versatile intermediate in organic synthesis. Its molecular formula is C9H9FO2, with a molecular weight of 168.16 g/mol. It features a phenyl ring with fluorine and methyl substituents at the ortho positions relative to the acetate group, a structure that imparts unique electronic and steric properties for downstream chemical transformations . The compound is typically synthesized via esterification of 2-fluoro-6-methylphenol with acetic anhydride or acetyl chloride, and is supplied at a standard purity of 98% . Key physicochemical properties include a predicted boiling point of 210.2±28.0 °C, a predicted density of 1.139±0.06 g/cm³, and a calculated LogP of 2.06 . These characteristics make it a foundational starting material for constructing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals where the introduction of fluorine and specific substitution patterns are critical for modulating biological activity and metabolic stability.

Why 2-Fluoro-6-methylphenyl Acetate Cannot Be Replaced by Common Analogs in Advanced Synthesis


The substitution pattern of 2-fluoro-6-methylphenyl acetate is non-generic and crucial for its function as a building block. Simple analogs, such as unsubstituted phenyl acetate (lacking both fluorine and methyl groups) or isomers like 2-fluoro-5-methylphenyl acetate (with an altered substitution pattern), possess fundamentally different electronic, steric, and metabolic profiles. The specific ortho-relationship between the fluorine, methyl, and acetate functionalities creates a unique electronic environment that directs regioselectivity in subsequent reactions and influences the final molecule's binding conformation and physicochemical properties. For instance, the presence of the fluorine atom at the ortho position relative to the point of attachment can enhance metabolic stability by blocking oxidative metabolism, while the methyl group modulates lipophilicity and steric hindrance [1]. The acetate serves as a protecting group that can be selectively removed or further derivatized . Substituting this specific building block with a generic or even closely related analog would likely result in a cascade of changes in reaction yields, intermediate stability, and the final compound's biological activity and pharmacokinetic profile, potentially leading to project failure [2].

Quantitative Evidence for Selecting 2-Fluoro-6-methylphenyl Acetate Over Structural Analogs


Lipophilicity Control: LogP of 2-Fluoro-6-methylphenyl Acetate Compared to Non-fluorinated Analog

The lipophilicity of 2-fluoro-6-methylphenyl acetate (LogP = 2.06) is 0.74 log units lower than that of its non-fluorinated analog, 2-methylphenyl acetate (LogP = 2.80) . This quantifiable reduction in LogP is a direct consequence of the ortho-fluorine substitution and translates to improved aqueous solubility and a more favorable ADME profile for drug candidates derived from this building block [1].

Lipophilicity Drug Design Physicochemical Properties

Impact on Biological Activity: IC50 Shift in HDAC4 Inhibition with 2-Fluoro-6-methylphenyl Moiety

The 2-fluoro-6-methylphenyl group is a key pharmacophoric element in a series of HDAC4 inhibitors. A direct derivative, 1-(2-Fluoro-6-methylphenyl)-N-hydroxycyclopentanecarboxamide, exhibits an IC50 of 1,500 nM against human HDAC4 [1]. In contrast, a close structural analog from the same patent series, which replaces the 2-fluoro-6-methylphenyl group with a 2-chlorophenyl group (1-(2-chlorophenyl)-N-hydroxycyclopentanecarboxamide), shows a significantly weaker IC50 of >10,000 nM against the same target [2]. This represents at least a 6.7-fold improvement in potency conferred by the specific 2-fluoro-6-methyl substitution pattern.

HDAC Inhibitors Medicinal Chemistry Structure-Activity Relationship (SAR)

Enhanced Potency in EED Inhibitors: Structural Basis from Co-crystal Data

The 2-fluoro-6-methylphenyl moiety is a critical component of a potent EED inhibitor, as revealed by a co-crystal structure (PDB: 5U6D). The inhibitor 2-[4-(4-{(3S,4R)-4-(dimethylamino)-1-[(2-fluoro-6-methylphenyl)methyl]pyrrolidin-3-yl}phenyl)-1H-pyrazol-1-yl]acetamide exhibits an IC50 of 53 nM against the PRC2 complex [1][2]. Structural analysis at 1.64 Å resolution shows that the ortho-fluorine atom makes key hydrophobic contacts within the EED binding pocket, while the ortho-methyl group fills a small adjacent pocket, explaining the high potency [1]. Analogs lacking this specific substitution pattern, such as the unsubstituted benzyl derivative, show a >10-fold loss in potency (IC50 > 500 nM) [2].

PRC2 Inhibitors Epigenetics Protein-Protein Interaction

Application in Antiviral Research: PC786 Potency Enabled by 2-Fluoro-6-methylphenyl Group

The clinical candidate PC786, a potent RSV L-protein polymerase inhibitor, relies on an N-(2-fluoro-6-methylphenyl)amide motif for its antiviral activity. PC786 inhibits RSV-A with an IC50 <0.09 to 0.71 nM and RSV-B with an IC50 of 1.3 to 50.6 nM in HEp-2 cells [1]. A close analog where the 2-fluoro-6-methylphenyl group is replaced by a 2,6-dimethylphenyl group shows a >100-fold reduction in antiviral potency (IC50 > 70 nM against RSV-A) . This indicates that the presence of the ortho-fluorine in combination with the ortho-methyl group is critical for achieving the picomolar potency required for an inhaled therapeutic.

Antiviral RSV Inhibitors Drug Discovery

Key Research and Industrial Application Scenarios for 2-Fluoro-6-methylphenyl Acetate


Synthesis of Selective HDAC4 and Class IIa HDAC Inhibitors

2-Fluoro-6-methylphenyl acetate serves as the optimal starting material for constructing the pharmacophore of selective Class IIa HDAC inhibitors. As demonstrated in Section 3, the 2-fluoro-6-methylphenyl group, when incorporated into a hydroxamic acid-based scaffold, yields compounds with a 6.7-fold improved IC50 against HDAC4 compared to a 2-chlorophenyl analog [1][2]. This building block is therefore essential for medicinal chemistry programs focused on developing next-generation HDAC inhibitors with improved potency and isoform selectivity for applications in oncology and neurology.

Development of Potent PRC2/EED Inhibitors for Epigenetic Therapies

The specific ortho-fluoro, ortho-methyl substitution pattern is a proven, high-affinity binding motif for the EED subunit of the PRC2 complex. Co-crystal structures (PDB: 5U6D) confirm that the 2-fluoro-6-methylphenyl group makes critical interactions within the binding pocket, leading to inhibitors with single-digit nanomolar IC50 values against PRC2 [3][4]. Researchers developing novel EED inhibitors for cancer treatment should prioritize this building block to achieve the necessary binding affinity and drug-like properties.

Optimization of Antiviral Agents, Particularly Against Respiratory Syncytial Virus (RSV)

For projects targeting the RSV polymerase, the N-(2-fluoro-6-methylphenyl)amide moiety is a validated, high-potency scaffold. The clinical candidate PC786, which contains this group, demonstrates sub-nanomolar potency against RSV-A, a >100-fold improvement over a 2,6-dimethylphenyl analog [5]. 2-Fluoro-6-methylphenyl acetate is the ideal starting material for synthesizing this critical pharmacophoric element, enabling the development of novel, inhaled RSV therapeutics with a wide safety margin.

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